(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The molecular architecture of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is defined by its pyrazole core, fluorophenyl substituent, and protonated methanamine group. Crystallographic studies of analogous pyrazole derivatives reveal critical insights into its spatial arrangement.
Key Features:
- Pyrazole Ring Planarity : The pyrazole ring adopts an aromatic planar conformation, stabilized by resonance between the nitrogen atoms and adjacent carbons.
- Fluorophenyl Orientation : The 4-fluorophenyl group is typically oriented orthogonally to the pyrazole ring, with dihedral angles between 60°–90°, minimizing steric clashes.
- Hydrochloride Salt Formation : The protonated methanamine group (-NH₃⁺) forms strong ionic interactions with chloride ions, enhancing crystallinity and lattice stability.
Table 1: Representative Crystallographic Parameters (Analogous Compounds)
Hydrogen Bonding Networks:
In the solid state, the compound forms extensive hydrogen-bonding networks:
Electronic Configuration and Resonance Stabilization
The electronic properties of this compound are governed by the electron-withdrawing fluorophenyl group and the resonance-stabilized pyrazole ring.
Key Electronic Features:
- Pyrazole Aromaticity : Delocalization of π-electrons across the pyrazole ring (N1–C2–N3–C4–C5) ensures aromatic stability.
- Fluorophenyl Electron-Withdrawing Effects : The 4-fluorophenyl group reduces electron density on the pyrazole ring, influencing reactivity.
- Methanamine Group Reactivity : The protonated amine (-NH₃⁺) participates in hydrogen bonding but retains limited nucleophilicity due to charge.
Table 2: Electronic Configuration Parameters (Theoretical and Experimental)
| Parameter | Value/Description | Source |
|---|---|---|
| Pyrazole Ring HOMO (eV) | ~-8.5 (estimated) | |
| Fluorophenyl Electron Withdrawal | Δρ ~0.2 e/ų (DFT) | |
| Methanamine pKa | ~9.5–10.5 (estimated) |
Conformational Dynamics in Solid-State vs. Solution Phase
The conformational flexibility of this compound differs significantly between crystalline and dissolved states.
Solid-State Conformations:
- Rigid Planar Structure : The pyrazole ring and fluorophenyl group adopt fixed orientations, constrained by hydrogen bonds and lattice interactions.
- Limited Rotational Freedom : The methanamine group is locked in a specific orientation due to ionic interactions with chloride.
Solution-Phase Behavior:
- Pyrazole Ring Flexibility : Minor deviations from planarity may occur due to solvent interactions, though aromaticity is retained.
- Fluorophenyl Rotation : Restricted rotation about the pyrazole-C–C bond in polar solvents, influenced by solvent viscosity and hydrogen bonding.
- Methanamine Protonation State : Deprotonation may occur in basic media, altering hydrogen-bonding capacity.
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPFXYQOPOGYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluorobenzylamine, is known to act as a potassium channel blocking agent.
Mode of Action
If we consider the action of 4-fluorobenzylamine, it blocks potassium channels, which can alter the electrical activity of cells.
Biological Activity
(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This compound has garnered attention due to its structural characteristics and potential therapeutic effects. The following sections detail its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C11H12ClFN3
- Molecular Weight : 227.67 g/mol
- CAS Number : 1185300-73-5
- Purity : Minimum 95%
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with specific biological targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurological functions.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiparasitic | Potential activity against malaria parasites (e.g., Plasmodium falciparum) |
| Anticancer | Possible effects on cancer cell lines through apoptosis induction |
| Neuropharmacological | Modulation of neurotransmitter systems, affecting mood and cognition |
Antiparasitic Activity
Recent studies have investigated the efficacy of this compound against Plasmodium falciparum. In vitro tests showed a promising reduction in parasitemia at concentrations as low as 0.064 μM, indicating significant potency. The compound was also evaluated in mouse models, demonstrating a 30% reduction in parasitemia at a dose of 40 mg/kg .
Anticancer Potential
Research has highlighted the compound's potential in cancer therapy. In vitro assays using various cancer cell lines revealed that it could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the modulation of apoptotic pathways, suggesting a role in cancer treatment strategies .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly its effects on serotonin and dopamine receptors. Preliminary findings suggest that it may enhance mood-related behaviors in animal models, warranting further investigation into its psychopharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C11H13ClFN3
- Molecular Weight : 241.69 g/mol
- IUPAC Name : 1-[1-(4-fluorophenyl)pyrazol-4-yl]-N-methylmethanamine; hydrochloride
The structural formula highlights the presence of a pyrazole ring, which is known for its ability to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can act against various pathogens, including bacteria and fungi . The incorporation of the fluorophenyl group enhances the compound's bioactivity, making it a candidate for further exploration in antimicrobial therapies.
Anticancer Potential
Pyrazole derivatives have been extensively studied for their anticancer effects. The compound's structure allows it to inhibit specific pathways involved in cancer cell proliferation. For example, compounds similar to (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride have demonstrated efficacy in inhibiting p38 MAP kinase, a key player in cancer progression . This has led to its investigation as a potential therapeutic agent in oncology.
Antiviral Properties
Recent studies have highlighted the potential of pyrazole derivatives in combating viral infections, including SARS-CoV-2. Docking studies suggest that these compounds may serve as effective inhibitors against the virus, showcasing their relevance in the ongoing search for antiviral medications .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic addition and cyclization techniques. The optimization of synthesis methods is crucial for enhancing yield and purity, which are essential for pharmaceutical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Identified several pyrazole derivatives with strong antimicrobial effects against resistant strains. |
| Study 2 | Anticancer Activity | Demonstrated selective inhibition of p38 MAP kinase by pyrazole derivatives, leading to reduced tumor growth in vitro. |
| Study 3 | Antiviral Properties | Found that certain pyrazole compounds inhibit SARS-CoV-2 replication effectively in cellular models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole core’s substitution pattern significantly impacts physicochemical and pharmacological properties. Key analogs include:
- This is critical for central nervous system (CNS)-targeted drugs.
- 1-Ethyl-3-methyl analog () : The ethyl group introduces conformational flexibility, which may affect binding to rigid enzyme active sites.
Variations in the Aromatic System
Replacing the pyrazole with other heterocycles or modifying the phenyl group’s substitution alters target selectivity:
- Cyclopropyl analog () : The strained cyclopropane ring may improve metabolic stability compared to pyrazole-based compounds.
- Pyrazole-phenyl positional isomer () : Shifting the pyrazole to the phenyl 4-position changes steric interactions, which could influence receptor subtype selectivity .
Amine Group Modifications
Replacing the methanamine group with bulkier or charged moieties affects bioavailability and target engagement:
- Ethanamine analog () : The extended alkyl chain may reduce renal clearance, favoring oral bioavailability .
Pharmacological and Physicochemical Implications
- Lipophilicity : Fluorine and methyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., 3,5-dimethyl analog in ).
- Solubility: Hydrochloride salts improve aqueous solubility, critical for intravenous formulations ().
- Target Selectivity: Pyrazole-based compounds often exhibit affinity for adenosine receptors (A₂A and A₃ subtypes) and serotonin transporters, with substituents dictating subtype specificity .
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride generally follows a multi-step process involving:
- Formation of the pyrazole ring
- Introduction of the 4-fluorophenyl substituent
- Installation of the methanamine group
- Conversion to the hydrochloride salt for stability and handling
These steps are often optimized for yield, purity, and scalability depending on the intended use (research or industrial).
Formation of the Pyrazole Ring
The pyrazole core is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors. This classical approach allows for efficient ring closure under mild conditions.
- Reaction example: Hydrazine hydrate reacts with a 1,3-diketone to form the pyrazole ring.
- Conditions: Usually carried out in ethanol or other polar solvents at reflux temperature.
- Notes: The choice of diketone can influence substitution patterns on the pyrazole ring.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is commonly introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling:
- Method: Coupling of a halogenated pyrazole intermediate with 4-fluorophenylboronic acid.
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are used to facilitate the coupling.
- Solvents: Typically conducted in organic solvents such as toluene or dioxane with a base like potassium carbonate.
- Outcome: High regioselectivity and yield of the 4-fluorophenyl-substituted pyrazole.
Installation of the Methanamine Group
The methanamine substituent at the pyrazole 4-position is introduced via reductive amination:
- Procedure: The pyrazole aldehyde intermediate reacts with ammonia or an amine source in the presence of a reducing agent.
- Reducing agents: Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly used.
- Solvents: Dichloromethane or ethanol are typical solvents.
- Conditions: Room temperature to mild heating, often under inert atmosphere.
- Result: Formation of the methanamine side chain with high selectivity.
Formation of the Hydrochloride Salt
To improve compound stability and handling, the free base amine is converted to its hydrochloride salt:
- Method: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- Purpose: Enhances solubility and crystallinity for purification and storage.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Pyrazole ring formation | Condensation | Hydrazine + 1,3-diketone, reflux in EtOH | Formation of pyrazole core |
| 2. 4-Fluorophenyl introduction | Suzuki-Miyaura coupling | Pd catalyst, 4-fluorophenylboronic acid, base, organic solvent | Regioselective C-C bond formation at pyrazole ring |
| 3. Methanamine installation | Reductive amination | Aldehyde intermediate + NH3 + NaBH(OAc)3 or NaCNBH3, DCM/EtOH | Aminomethyl substitution at pyrazole 4-position |
| 4. Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl solution | Stable hydrochloride salt for isolation |
Detailed Research Findings
Literature Evidence
A study by researchers synthesizing related pyrazole derivatives demonstrated the effective use of Suzuki-Miyaura coupling for introducing fluorophenyl groups with excellent yields and purity, confirming the robustness of this method in preparing fluorinated pyrazole scaffolds.
Reductive amination using sodium triacetoxyborohydride has been validated as a mild and selective method for installing aminomethyl groups on pyrazole rings, avoiding over-reduction or side reactions.
Industrial adaptations of these methods include continuous flow reactors and automated reagent addition to optimize reaction control, scalability, and reproducibility.
Reaction Optimization Insights
The choice of solvent and base in Suzuki coupling critically affects the yield; polar aprotic solvents and mild bases favor higher conversion rates.
Reductive amination efficiency depends on pH control and stoichiometry of reducing agent to amine precursor.
Purification is typically achieved by crystallization of the hydrochloride salt, which also improves compound stability.
Q & A
What synthetic strategies are recommended for preparing (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Ring Formation: Condensation of hydrazine derivatives with fluorophenyl-substituted diketones or aldehydes under acidic conditions. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) has been effective for analogous pyrazole systems .
Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination. A common route involves reacting a brominated pyrazole intermediate with ammonia or methylamine under high-pressure conditions .
Salt Formation: Conversion to the hydrochloride salt by treating the free base with HCl in ethanol, followed by recrystallization for purity .
Key Validation: Monitor reaction progress via TLC and confirm final structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (exact mass: ~207.06 g/mol) .
How should researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
Level: Basic
Methodological Answer:
- -NMR: Focus on aromatic proton splitting patterns (e.g., para-substituted fluorophenyl at δ 7.3–7.8 ppm) and methanamine CH₂ signals (δ 3.5–4.0 ppm). Compare with reference spectra of structurally similar pyrazoles .
- Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion peak (expected [M+H]⁺: 207.06) and isotopic patterns consistent with chlorine and fluorine .
- IR Spectroscopy: Identify primary amine N–H stretches (~3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .
What are the key considerations for refining the crystal structure of this compound using SHELXL?
Level: Advanced
Methodological Answer:
- Data Collection: Use high-resolution single-crystal X-ray data (resolution ≤ 0.8 Å) to resolve fluorine and chlorine atoms. For twinned crystals (common in fluorophenyl derivatives), apply the TWIN/BASF commands in SHELXL to model twin domains .
- Hydrogen Bonding: Refine amine hydrogens using DFIX restraints (e.g., N–H···Cl distances ~2.1 Å). Analyze packing diagrams for π-π stacking between fluorophenyl groups (typical distances: 3.5–4.0 Å) .
- Validation: Use PLATON to check for voids (>10% solvent-accessible volume suggests disordered solvent) and ADDSYM to detect missed symmetry .
Case Study: A related fluorophenyl pyrazole structure (R-factor = 0.043) resolved using SHELXL highlights the importance of anisotropic displacement parameters for heavy atoms .
How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Level: Advanced
Methodological Answer:
Assay Conditions: Validate in vitro protocols for pH, temperature, and serum protein binding (e.g., use fetal bovine serum to mimic physiological conditions). For example, antimicrobial activity discrepancies may arise from serum interference .
Metabolic Stability: Perform hepatic microsome assays to assess rapid metabolism. If the compound is unstable, consider prodrug strategies or structural analogs with blocked metabolic sites .
Bioavailability: Measure plasma concentrations post-administration. Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
What in vitro assays are appropriate for preliminary evaluation of biological activity?
Level: Basic
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀. A selectivity index (IC₅₀/MIC) >10 indicates therapeutic potential .
- Receptor Binding: For CNS targets, conduct radioligand displacement assays (e.g., serotonin or dopamine receptors) using -labeled ligands .
How can conformational analysis and molecular docking guide mechanistic studies?
Level: Advanced
Methodological Answer:
Conformational Sampling: Use Gaussian or ORCA to perform DFT calculations (B3LYP/6-311+G**) to identify low-energy conformers. Compare with crystallographic data to validate torsional angles .
Docking Protocols:
- Target Preparation: Retrieve protein structures (e.g., 5-HT₃ receptor, PDB ID: 6NP0) and optimize protonation states with PROPKA .
- Pose Validation: Rank binding poses using AutoDock Vina. Focus on hydrogen bonds with fluorophenyl (e.g., π-stacking with Tyr234) and amine interactions (e.g., salt bridges with Asp89) .
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
